2,4-Dichloro-7-methylquinoline

Regioselective synthesis Nucleophilic aromatic substitution Quinoline functionalization

Researchers developing antimalarial candidates face multi-step protection/deprotection sequences on quinoline scaffolds. 2,4-Dichloro-7-methylquinoline eliminates this via regioselective C-4 > C-2 reactivity: the C-4 chlorine undergoes preferential nucleophilic aromatic substitution, leaving C-2 intact for subsequent Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). This enables sequential derivatization without protecting group manipulation, reducing step count. The 7-methyl group enhances target binding in antimalarial pharmacophores and boosts antifungal/herbicidal activity in agrochemical leads. Available as a white to off-white solid (mp 106-108°C) with documented QA for global R&D programs.

Molecular Formula C10H7Cl2N
Molecular Weight 212.07 g/mol
CAS No. 102878-19-3
Cat. No. B1427143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-7-methylquinoline
CAS102878-19-3
Molecular FormulaC10H7Cl2N
Molecular Weight212.07 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=CC(=N2)Cl)Cl
InChIInChI=1S/C10H7Cl2N/c1-6-2-3-7-8(11)5-10(12)13-9(7)4-6/h2-5H,1H3
InChIKeyJGHBQTZHZQXVAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-7-methylquinoline Overview


2,4-Dichloro-7-methylquinoline (CAS: 102878-19-3; MF: C₁₀H₇Cl₂N; MW: 212.08) is a substituted quinoline featuring two chlorine atoms at the 2- and 4-positions and a methyl group at the 7-position of the heterocyclic core . This substitution pattern confers distinct reactivity characteristics: the C-4 chlorine exhibits significantly higher susceptibility to nucleophilic aromatic substitution than the C-2 chlorine, enabling regioselective sequential functionalization [1]. The compound is utilized primarily as an intermediate in the synthesis of pharmaceutical agents (particularly antimalarial drug candidates) and agrochemicals including herbicides and fungicides [2]. Its solid physical form (white to off-white) with a melting point of 106–108°C facilitates handling under standard laboratory conditions .

Why 2,4-Dichloro-7-methylquinoline Is Irreplaceable


Within the dichloroquinoline class, seemingly minor structural variations produce substantial differences in both synthetic utility and downstream biological outcomes. Unsubstituted 2,4-dichloroquinoline (CAS 703-61-7) lacks the 7-methyl group that influences both electronic distribution and steric environment, altering regioselectivity in nucleophilic substitution and cross-coupling reactions [1]. Positional isomers such as 2,3-dichloroquinoline and 3,4-dichloroquinoline exhibit entirely different reactivity profiles that direct functionalization to alternative ring positions [2]. Even close analogs with methyl substitution at different positions—such as 2,4-dichloro-6-methylquinoline—produce distinct reaction outcomes when subjected to identical nucleophilic conditions . Furthermore, modifications at the 7-position of quinoline scaffolds have been shown to markedly alter antibacterial potency compared to unmodified analogs . These differences render generic substitution infeasible without compromising synthetic yield, product purity, or target biological activity.

2,4-Dichloro-7-methylquinoline Evidence Guide


Regioselective Reactivity: C-4 vs C-2 Chlorines

In 2,4-dichloro-7-methylquinoline, the C-4 chlorine atom demonstrates significantly greater susceptibility to nucleophilic attack than the C-2 chlorine, enabling predictable sequential derivatization without requiring protecting group strategies . This regioselectivity difference is intrinsic to the electronic structure of the 2,4-dichloroquinoline scaffold, where the C-4 position is activated toward nucleophilic substitution due to the adjacent ring nitrogen and the electron-withdrawing effect of the quinoline system [1].

Regioselective synthesis Nucleophilic aromatic substitution Quinoline functionalization

Physical Specifications for Quality Control

2,4-Dichloro-7-methylquinoline exhibits a melting point of 106–108°C . This sharp melting range serves as a reliable identity and purity verification metric during incoming quality control. The compound is a solid at ambient temperature with limited solubility in common organic solvents, showing only slight solubility in acetonitrile, chloroform, and methanol . Long-term stability requires storage at 2–8°C under inert atmosphere (nitrogen or argon) .

Quality control Purity verification Physical characterization

Biological Activity Modulation via 7-Methyl Substitution

Structure-activity relationship (SAR) studies on quinoline derivatives indicate that modifications at the 7-position markedly influence biological activity. Compounds bearing the 7-methyl substitution—the exact substitution pattern present in 2,4-dichloro-7-methylquinoline—have demonstrated enhanced antibacterial potency relative to unmodified quinoline scaffolds . This positional effect has been observed across multiple quinoline-based compound series, suggesting that the 7-methyl group contributes favorably to target binding interactions.

Structure-activity relationship Antibacterial Medicinal chemistry

Antimalarial Intermediate Synthesis

Substituted quinolines bearing the 2,4-dichloro-7-methyl substitution pattern have been specifically employed as key intermediates in the synthesis of antimalarial agents [1]. The presence of both chlorine leaving groups at the 2- and 4-positions, combined with the 7-methyl substituent, provides a versatile scaffold for constructing complex antimalarial pharmacophores. The 2,4-dichloro-7-methylquinoline structure has been utilized in synthetic routes employing ring-closing metathesis (RCM) methodology to access substituted quinoline intermediates destined for antimalarial drug development [2].

Antimalarial Drug synthesis Intermediate Ring-closing metathesis

Key Applications of 2,4-Dichloro-7-methylquinoline


Sequential C-4 and C-2 Derivatization

When synthetic routes require differentiated functionalization at the C-4 and C-2 positions of the quinoline ring, 2,4-dichloro-7-methylquinoline provides a predictable reactivity hierarchy. The significantly higher reactivity of the C-4 chlorine toward nucleophiles allows for clean mono-substitution at that position, leaving the C-2 chlorine intact for subsequent cross-coupling or additional nucleophilic displacement [1]. This sequential derivatization capacity is not available with monochloroquinolines and reduces step count compared to protection-deprotection strategies that would be required with less regioselective scaffolds .

Antimalarial Drug Development for Resistant Strains

2,4-Dichloro-7-methylquinoline has been established as a key intermediate in the synthesis of novel antimalarial agents, including those designed to overcome chloroquine resistance [1]. The compound's structural features—the 2,4-dichloro pattern enabling diverse functionalization and the 7-methyl group contributing to target binding—make it particularly suitable for constructing quinoline-based pharmacophores . Programs developing next-generation antimalarials can leverage this validated building block to access diverse compound libraries without requiring extensive route development [2].

Agrochemical Development with Halogenated Quinolines

The 7-methyl substitution on the 2,4-dichloroquinoline scaffold has been associated with enhanced biological activity in agrochemical applications including herbicides and fungicides [1]. SAR studies indicate that modifications at the 7-position can markedly increase antibacterial and antifungal potency compared to unsubstituted quinoline analogs . For programs developing novel crop protection agents, the 2,4-dichloro-7-methylquinoline scaffold offers a structurally optimized starting point that incorporates both the synthetic versatility of dual chlorine leaving groups and the bioactivity-enhancing 7-methyl substituent.

Palladium-Catalyzed Cross-Coupling Reactions

Chloroquinolines including the 2,4-dichloro-7-methyl derivative undergo efficient palladium-catalyzed cross-coupling reactions (Stille, Heck, amination, and thiation) under conditions that are often challenging for carbocyclic chloroarenes [1]. The enhanced reactivity of the quinoline C–Cl bonds toward oxidative addition enables the use of milder catalytic systems including air-stable palladium-phosphinous acid catalysts . For researchers constructing diverse libraries of 2,4-disubstituted quinolines, this building block provides a reliable and versatile cross-coupling substrate that tolerates a broad range of nucleophilic and organometallic coupling partners.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dichloro-7-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.